molecular formula C7H5N3O3 B12329805 3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one

3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one

Cat. No.: B12329805
M. Wt: 179.13 g/mol
InChI Key: PLDDRNKQFZCJOK-UHFFFAOYSA-N
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Description

3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitroalkenes with pyridine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under conditions that may include elevated temperatures and the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized forms.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrrolo[3,2-c]pyridine derivatives.

Scientific Research Applications

3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of enzymes or signaling pathways. The compound’s structure allows it to bind to specific sites on proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential for redox chemistry, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

3-nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one

InChI

InChI=1S/C7H5N3O3/c11-7-1-5-4(2-9-7)6(3-8-5)10(12)13/h1-4,8H

InChI Key

PLDDRNKQFZCJOK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=C2C1C(=CN2)[N+](=O)[O-]

Origin of Product

United States

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